molecular formula C14H17F3N4O2 B12778965 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)- CAS No. 80712-11-4

1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)-

Cat. No.: B12778965
CAS No.: 80712-11-4
M. Wt: 330.31 g/mol
InChI Key: DKSFCNMOTRIIMD-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a carboxamide group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

The synthesis of 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)- typically involves multiple steps, including the formation of the piperazine ring and the introduction of the trifluoromethyl group. One common synthetic route involves the reaction of piperazine with a suitable carboxylic acid derivative to form the piperazinecarboxamide. The trifluoromethyl group can be introduced through electrophilic or nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .

Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)- can be compared with other piperazine derivatives, such as:

The uniqueness of 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)- lies in the presence of the trifluoromethyl group, which imparts distinct chemical properties and potential biological activities.

Properties

CAS No.

80712-11-4

Molecular Formula

C14H17F3N4O2

Molecular Weight

330.31 g/mol

IUPAC Name

N-(methylcarbamoyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C14H17F3N4O2/c1-18-12(22)19-13(23)21-7-5-20(6-8-21)11-4-2-3-10(9-11)14(15,16)17/h2-4,9H,5-8H2,1H3,(H2,18,19,22,23)

InChI Key

DKSFCNMOTRIIMD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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